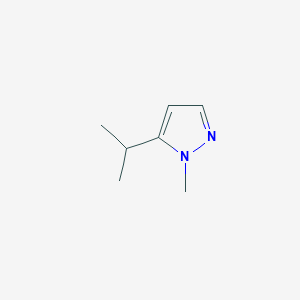

1-methyl-5-(propan-2-yl)-1H-pyrazole

Description

Historical Evolution of Pyrazole (B372694) Chemistry and its Structural Significance

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. asianpubs.orgnih.gov Shortly after, in 1889, the first synthesis of the parent pyrazole molecule was achieved by Eduard Buchner. bldpharm.com These early discoveries laid the groundwork for over a century of research into this fascinating heterocyclic system.

Structurally, pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. asianpubs.orgrsc.org This arrangement of atoms imparts a unique set of properties. The ring is aromatic, possessing 6 π-electrons, which confers significant stability. nih.gov It features two distinct nitrogen atoms: one is a non-basic, pyrrole-like nitrogen that can act as a proton donor, while the other is a basic, pyridine-like nitrogen that acts as a proton acceptor. nih.gov This dual nature influences its reactivity and its ability to form hydrogen bonds. rsc.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the compound's presence in biological systems. nih.gov

The Pyrazole Scaffold: A Versatile Framework in Advanced Chemical Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. rsc.orguni.lu The versatility of the pyrazole ring allows it to serve as a core structure for designing compounds that can interact with various biological targets with high specificity. ambeed.commdpi.com

Beyond medicine, the pyrazole framework is crucial in agrochemistry, where derivatives are used as herbicides and fungicides. asianpubs.orgrsc.org For instance, pyrazole-based compounds are effective inhibitors of key enzymes in weeds and fungi. asianpubs.org In materials science, pyrazoles are incorporated into polymers and dyes, contributing to the development of materials with specialized thermal, conductive, and optical properties. rsc.org The ability to readily functionalize the pyrazole ring at its various positions allows chemists to fine-tune the properties of the resulting molecules for a wide range of applications. nih.gov

Positioning of 1-methyl-5-(propan-2-yl)-1H-pyrazole as a Model Compound for Chemical Exploration

This compound represents a classic example of a disubstituted pyrazole. Its structure contains two key features that are common in pyrazole chemistry research: N-alkylation and C-alkylation. The methyl group at the N1 position prevents tautomerism, locking the structure into a single regioisomeric form. The isopropyl group at the C5 position is a bulky alkyl substituent that can influence the compound's steric and electronic properties.

While extensive research focusing specifically on this compound is not widely available in the public literature, its structure makes it an excellent model for understanding the fundamental aspects of 1,5-disubstituted pyrazoles. The synthesis of such compounds generally relies on well-established methods, primarily the condensation of a 1,3-dicarbonyl compound with methylhydrazine. nih.gov The regioselectivity of this reaction—whether the methyl group from methylhydrazine ends up at the N1 or N2 position—is a critical aspect of pyrazole synthesis. nih.gov For a precursor like 4-methyl-2,4-pentanedione (the diketone equivalent for the isopropyl group), reaction with methylhydrazine would theoretically lead to a mixture of 1,3- and 1,5-disubstituted isomers.

Table 1: General Synthetic Approaches to 1,5-Disubstituted Pyrazoles This table outlines common methods used for synthesizing pyrazoles with substitution patterns analogous to this compound.

| Synthesis Method | Precursors | General Conditions | Key Outcome |

| Knorr Cyclocondensation | 1,3-Diketone and a substituted hydrazine (B178648) (e.g., methylhydrazine) | Typically performed in a solvent like ethanol, sometimes with acid or base catalysis. nih.gov | Can produce a mixture of regioisomers (1,3- and 1,5-substituted). Selectivity depends on steric and electronic factors of the substituents and reaction conditions. nih.gov |

| 1,3-Dipolar Cycloaddition | An alkyne and a diazo compound (e.g., diazomethane) | Reaction conditions vary depending on the specific substrates. | Provides a direct route to the pyrazole core. |

| Regioselective Methods | Various specialized starting materials (e.g., N-Boc-N-Me-hydrazones, trichloromethyl enones) | Often involve multiple steps or specific catalysts to control the position of substituents. enamine.netacs.org | High yields of a single, desired regioisomer, avoiding difficult separation steps. acs.org |

Due to the limited availability of specific experimental data for this compound, a detailed table of its physicochemical and spectroscopic properties cannot be provided at this time. However, based on related compounds, it would be expected to be a liquid or low-melting solid at room temperature. Its characterization would rely on standard techniques such as NMR spectroscopy to confirm the positions of the methyl and isopropyl groups and mass spectrometry to verify its molecular weight.

The exploration of such simple, well-defined pyrazole structures is essential for building the foundational knowledge needed to design the more complex, highly functionalized pyrazole derivatives used in modern drug discovery and materials science.

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-methyl-5-propan-2-ylpyrazole |

InChI |

InChI=1S/C7H12N2/c1-6(2)7-4-5-8-9(7)3/h4-6H,1-3H3 |

InChI Key |

MGPFXAFIJQGPID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=NN1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 5 Propan 2 Yl 1h Pyrazole and Its Structural Analogues

Regioselective Synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole

The regioselective synthesis of this compound can be accomplished through two primary strategies: the functionalization of a pre-existing pyrazole (B372694) core or the construction of the pyrazole ring from acyclic precursors with predetermined regiochemistry.

Alkylation Reactions of Substituted Pyrazoles for N-Functionalization

One of the most direct routes to N-substituted pyrazoles involves the alkylation of a pyrazole ring that already contains the desired C-substituents. For the synthesis of this compound, this approach would begin with 3-(propan-2-yl)-1H-pyrazole (also known as 5-isopropylpyrazole). However, the alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2-alkylated regioisomers.

The regioselectivity of these reactions is influenced by several factors, including the nature of the pyrazole substrate, the alkylating agent, the base employed, and the solvent system. acs.org Researchers have developed methods to achieve regioselective N1-alkylation by using specific conditions, such as K2CO3 in DMSO, which often favors the formation of the N1-substituted product due to steric hindrance effects. acs.org Alternative methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have also been developed to provide access to N-alkyl pyrazoles. mdpi.com While these reactions can sometimes result in mixtures, the major product is often controlled by steric factors. mdpi.comresearchgate.net Furthermore, enzymatic approaches using engineered methyltransferases are emerging as a highly selective method for pyrazole alkylation, offering unprecedented regioselectivity (>99%) in C-N bond formation. nih.gov

Table 1: Factors Influencing Regioselectivity in N-Alkylation of Pyrazoles

| Factor | Influence on Regioselectivity | Example Conditions |

| Steric Hindrance | Bulky substituents on the pyrazole ring (like the propan-2-yl group) can direct the incoming alkyl group to the less sterically hindered nitrogen atom (N1). | K₂CO₃ in DMSO acs.org |

| Catalyst/Promoter | Acid catalysts can be used with specific electrophiles like trichloroacetimidates to control the reaction pathway. mdpi.com | Brønsted acid catalyst mdpi.com |

| Reaction Type | Phase transfer catalysis can be employed to achieve high yields in N-alkylation, often without the need for a solvent. researchgate.net | Phase Transfer Catalysis researchgate.net |

| Enzymatic Control | Engineered enzymes can offer near-perfect regioselectivity by precisely orienting the substrates in the active site. nih.gov | Cyclic two-enzyme cascade nih.gov |

Cyclization Reactions Yielding the Pyrazole Core

Building the pyrazole ring from acyclic precursors is a fundamental and widely used strategy. The choice of starting materials and reaction conditions is crucial for controlling the final substitution pattern.

The most classic and common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.comnih.govjk-sci.comyoutube.com To synthesize this compound, the reactants would be methylhydrazine and a 1,3-diketone bearing an isopropyl group, such as 4-methylpentane-2,4-dione.

A significant challenge in this synthesis is the potential formation of two regioisomers, as the unsymmetrical methylhydrazine can react at either of its nitrogen atoms with the two different carbonyl groups of the diketone. mdpi.comrsc.org The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can lead to a mixture of pyrazole isomers. rsc.org However, regioselectivity can often be controlled. The initial nucleophilic attack typically occurs with the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH2 group) at the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. In the case of methylhydrazine and 4-methylpentane-2,4-dione, the steric bulk of the isopropyl group on the diketone would likely direct the initial attack of the NH2 group of methylhydrazine to the less hindered acetyl carbonyl, ultimately leading to the desired this compound isomer as the major product after cyclization and dehydration.

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). researchgate.netacs.orgrsc.org

To form a 1,5-disubstituted pyrazole scaffold, one could react a diazo compound generated in situ from an N-tosylhydrazone with an appropriately substituted alkyne. acs.org The cycloaddition of diazo compounds to alkynes can proceed easily upon heating, often without a catalyst, to afford pyrazole products in high yields. researchgate.netrsc.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the alkyne. acs.org For instance, the reaction of diazomethane (B1218177) with an alkyne containing an isopropyl group and another substituent can be tailored to yield the desired pyrazole isomer. This method is particularly valuable as it often avoids the regioisomeric mixtures common in condensation reactions. rsc.orgiiardjournals.org

Modern synthetic methods increasingly rely on metal catalysis to achieve high efficiency and selectivity. Several metal-catalyzed processes have been developed for the synthesis of pyrazoles. These reactions often proceed under mild conditions with excellent regioselectivity. nih.gov

One notable method is the copper(I)-mediated electrophilic cyclization of α,β-alkynic hydrazones. acs.org These hydrazone precursors can be readily prepared from the condensation of a hydrazine (e.g., methylhydrazine) with a propargyl aldehyde or ketone. The subsequent treatment with a copper(I) salt promotes an intramolecular cyclization to furnish the pyrazole ring. acs.org Similarly, iodine has been used to promote the electrophilic cyclization of these hydrazones to yield 4-iodopyrazoles. acs.org Rhodium catalysts have also been employed in the addition-cyclization of hydrazines with alkynes, proceeding through an unexpected C-N bond cleavage to afford highly substituted pyrazoles. acs.org

One-Pot and Multicomponent Reactions in the Synthesis of this compound Scaffolds

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules, as they combine several reaction steps into a single synthetic operation without isolating intermediates. beilstein-journals.orgnih.gov These strategies have been successfully applied to the synthesis of diverse pyrazole derivatives. beilstein-journals.orgnih.govmdpi.com

A typical MCR for a pyrazole scaffold might involve the reaction of an aldehyde, a β-ketoester, and a hydrazine in the presence of a catalyst. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines using a catalyst like Yb(PFO)3. beilstein-journals.org Another variation involves a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, which proceeds through a sequence of condensation, cyclization, and rearrangement to yield complex pyranopyrazole structures. nih.gov While these MCRs may not directly produce the simple this compound, they are invaluable for creating more complex scaffolds that incorporate this core structure, offering rapid access to libraries of related compounds for further study. mdpi.comnih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Scaffolds

| Reaction Type | Components | Catalyst/Conditions | Resulting Scaffold | Reference |

| Three-Component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Three-Component | In situ generated 1,3-Diketones, Hydrazines | LiHMDS | 3,5-Disubstituted Pyrazoles | beilstein-journals.orgnih.gov |

| Four-Component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Piperidine, Aqueous Medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Four-Component | 6-Amino-1,3-dimethyluracil, DMFDMA, Formyl-pyrazoles, Primary Amines | Ionic Liquid | Pyrazole-based Pyrimido[4,5-d]pyrimidines | mdpi.com |

Catalytic Strategies in the Preparation of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including this compound and its analogues, has been significantly advanced through the development of sophisticated catalytic strategies. These methods offer improvements in efficiency, selectivity, and environmental impact compared to traditional synthetic routes. Key approaches include the use of transition metal catalysts to facilitate ring formation and functionalization, and phase-transfer catalysis for selective alkylation.

Transition Metal Catalysis for Pyrazole Formation

Transition metal catalysis has become an indispensable tool for the synthesis of pyrazoles. These catalysts can be employed in various stages of pyrazole synthesis, from the direct C-H functionalization of a pre-existing pyrazole ring to the one-pot cyclocondensation of precursors. ias.ac.inrsc.org

One prominent strategy involves the one-pot condensation of 1,3-diketones with various hydrazines. ias.ac.in The use of transition metal-based ionic liquids, such as those containing Fe(III), has proven to be a green and efficient approach. ias.ac.in For instance, the catalyst [C4mim][FeCl4] has demonstrated high efficacy, affording excellent yields of the desired pyrazole products at room temperature. ias.ac.in This method avoids the use of volatile organic solvents and allows for the catalyst to be recycled and reused multiple times with only a slight decrease in yield. ias.ac.in

Another powerful application of transition metal catalysis is the direct C-H functionalization of the pyrazole core. rsc.orgresearchgate.net This approach bypasses the need for pre-functionalized starting materials, providing a more atom-economical route to a wide range of substituted pyrazoles. rsc.org Palladium, ruthenium, and iron are commonly used metals in these transformations. nih.govsouthwales.ac.ukorganic-chemistry.org For example, palladium-catalyzed cross-coupling reactions of aryl triflates with pyrazole derivatives, using specialized phosphine (B1218219) ligands like tBuBrettPhos, can produce N-arylpyrazoles in very high yields. organic-chemistry.org Similarly, iron-catalyzed reactions of diarylhydrazones with vicinal diols offer a regioselective pathway to 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org

The inherent electronic properties of the pyrazole ring, with its Lewis basic N2 nitrogen, can be exploited to direct C-H functionalization at specific positions, thereby controlling the regioselectivity of the reaction. researchgate.net The acidity of the C5 proton also facilitates functionalization at this position. researchgate.net

Table 1: Examples of Transition Metal Catalysis in Pyrazole Synthesis

Phase-Transfer Catalysis in Pyrazole Alkylation

Phase-transfer catalysis (PTC) is a highly effective technique for the N-alkylation of pyrazoles. researchgate.net This method is particularly advantageous as it can often be performed without a solvent, leading to cleaner, safer, and more economical reaction conditions. researchgate.net PTC facilitates the reaction between the pyrazole salt (in the solid or organic phase) and an alkylating agent (in the organic phase) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the pyrazole anion across the phase boundary. researchgate.net

This methodology has been successfully applied to the alkylation of pyrazole with various alkyl halides, yielding N-alkylpyrazoles in high yields. researchgate.net For instance, using t-butylammonium bromide as a phase-transfer catalyst allows for the efficient reaction of pyrazole with propargyl bromide. researchgate.net

More advanced applications of PTC involve enantioselective alkylations, which are crucial for the synthesis of chiral pharmaceutical compounds. chemistryviews.org Researchers have developed chiral phase-transfer catalysts, often derived from Cinchona alkaloids, to control the stereochemistry of the alkylation. chemistryviews.orgacs.org These catalysts can create a chiral environment around the reacting species, directing the alkylating agent to a specific face of the pyrazole nucleophile. chemistryviews.org This has been demonstrated in the enantioselective propargylation of 4-substituted pyrazolones, where excellent yields and high enantioselectivities were achieved using an amide-based Cinchona alkaloid derivative as the catalyst. chemistryviews.orgacs.org The selectivity is attributed to multiple hydrogen bonding interactions and steric hindrance provided by the catalyst's structure. chemistryviews.org

Table 2: Phase-Transfer Catalysis in Pyrazole Alkylation

Isomerization and Regioisomeric Control in Pyrazole Synthesis

A significant challenge in the synthesis of substituted pyrazoles, particularly unsymmetrically substituted ones like this compound, is controlling the regioselectivity. The reaction of an unsymmetrical hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomers. uab.catnih.gov The ability to direct the synthesis towards a single, desired isomer is of paramount importance.

Regioisomeric control can often be achieved by manipulating the reaction conditions, such as the solvent, temperature, and catalyst. For example, in the reaction of methylhydrazine with a β-keto-N,S-acetal, the solvent-free condition led to a mixture of two N-methyl pyrazole isomers, whereas performing the methylation on the pre-formed pyrazole ring in the presence of K2CO3 yielded only a single isomer. nih.gov This highlights how the synthetic pathway can dramatically influence the regiochemical outcome. nih.gov

The development of methods for the regioselective synthesis of 1,3,5-substituted pyrazoles is an active area of research. uab.cat Strategic structural modifications in the reactants, such as using β-enamino diketones, coupled with a Lewis acid activator like BF3, can enable one-pot procedures with high regioselectivity. organic-chemistry.org Separation of regioisomeric mixtures is also a viable, though often less efficient, strategy, which can be accomplished using techniques like silica (B1680970) column chromatography. uab.cat

Furthermore, isomerization of an initially formed product to a more stable isomer can occur under specific reaction conditions. nih.gov For instance, certain pyrazolo[4,3-e] rsc.orgresearchgate.netchemistryviews.orgtriazolo[4,3-c]pyrimidine derivatives have been shown to isomerize to the more stable pyrazolo[4,3-e] rsc.orgresearchgate.netchemistryviews.orgtriazolo[1,5-c]pyrimidine system. nih.gov Understanding and controlling such isomerization events is crucial for isolating the desired pyrazole product. The synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles demonstrates a practical approach where a regioisomeric mixture is first synthesized and then separated, followed by regioselective functionalization of the separated isomers. enamine.net

Table 3: Factors Influencing Regioisomeric Control in Pyrazole Synthesis

Comprehensive Analysis of Chemical Reactivity and Functionalization of 1 Methyl 5 Propan 2 Yl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In substituted pyrazoles, the regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents. For 1,5-disubstituted pyrazoles, such as 1-methyl-5-(propan-2-yl)-1H-pyrazole, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is a well-established principle in pyrazole chemistry. researchgate.netmdpi.com

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of 1-methylpyrazoles can be achieved using reagents like nitric acid in sulfuric acid or nitric acid in acetic anhydride. nih.gov While specific studies on the nitration of this compound are not extensively documented, the general reactivity pattern of 1,5-dialkylpyrazoles suggests that nitration would predominantly yield the 4-nitro derivative. nih.gov Similarly, sulfonation would be expected to occur at the C4 position.

C-H Functionalization of the Pyrazole Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Halogenation Reactions at Specific Ring Positions

The halogenation of pyrazoles is a common method for introducing a functional handle for further transformations. In the case of this compound, direct halogenation is expected to occur selectively at the C4 position. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for the bromination and chlorination of pyrazoles, respectively. For example, the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole with NBS proceeds under mild conditions to afford the corresponding 4-bromo derivatives. enamine.net This suggests that this compound would react similarly to yield 4-bromo-1-methyl-5-(propan-2-yl)-1H-pyrazole. The introduction of a halogen at the C4 position opens up avenues for further synthetic modifications, such as metal-catalyzed cross-coupling reactions.

Thiocyanation and Other Chalcogen-Containing Functionalizations

The introduction of a thiocyanate (B1210189) group onto the pyrazole ring provides a versatile intermediate for the synthesis of various sulfur-containing compounds. The direct thiocyanation of pyrazoles can be achieved using a combination of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), and an oxidizing agent. A common method involves the use of KSCN with potassium persulfate (K2S2O8). rsc.org This method has been successfully applied to a range of pyrazole derivatives, indicating its potential applicability to this compound to produce this compound-4-thiocyanate. The reaction likely proceeds through a radical mechanism. rsc.org

Reactions Involving the N-Methyl and Isopropyl Substituents

The N-methyl and isopropyl groups attached to the pyrazole ring also offer sites for chemical modification, expanding the synthetic utility of this compound.

Functional Group Transformations on the Isopropyl Moiety

The isopropyl group, while generally robust, can undergo functionalization under specific conditions. One potential transformation is oxidation. The oxidation of isopropyl groups attached to aromatic rings can lead to the formation of tertiary alcohols or ketones. acs.orgvaia.com For instance, the oxidation of isopropylbenzene can yield cumene (B47948) hydroperoxide, which can then be converted to phenol (B47542) and acetone. While specific protocols for the oxidation of the isopropyl group on a pyrazole ring are not widely reported, it is conceivable that strong oxidizing agents could transform the isopropyl group into a propan-2-ol or propan-2-one moiety attached to the pyrazole ring. Such transformations would provide a route to further functionalized pyrazole derivatives. For example, the resulting alcohol could be a precursor for esters or ethers, while the ketone could undergo various carbonyl chemistry reactions. evitachem.com

N-Substituent Reactivity in Pyrazole Systems

The N-methyl group in pyrazole systems is generally stable. However, the synthesis of N-methylpyrazoles often involves the methylation of an NH-pyrazole precursor. acs.org A variety of methylating agents, such as methyl iodide or dimethyl sulfate (B86663), can be used, though this can sometimes lead to a mixture of regioisomers. acs.org More recent methods have focused on achieving higher regioselectivity. acs.org While reactions directly involving the N-methyl group of a pre-formed 1-methylpyrazole (B151067) are less common, N-dealkylation is a possibility under certain conditions, although it can be challenging. The nitrogen of the N-methyl group is also a site of potential quaternization with alkyl halides, which would activate the pyrazole ring towards nucleophilic attack.

Polymerization Studies of Pyrazole Derivatives

While specific polymerization studies on this compound are not extensively documented in publicly available research, the broader field of pyrazole chemistry offers several established methods for the synthesis of polypyrazoles. These polymers are of interest due to their potential applications in materials science, including as thermally stable materials and fluorescent chemosensors. rsc.org The primary approaches to pyrazole polymerization include free radical polymerization, click polymerization, 1,3-dipolar cycloaddition, and electropolymerization.

One notable strategy involves the free radical polymerization of styryl-substituted pyrazole monomers. This method has been successfully employed to create tetraaryl pyrazole polymers that exhibit high thermal stability, withstanding temperatures up to 300 °C, and are soluble in organic solvents. rsc.org A key feature of these polymers is their aggregation-induced emission enhancement (AIEE), a phenomenon that makes them suitable for use as fluorescent chemosensors for detecting explosives like picric acid. rsc.org

Another versatile method is the one-pot metal-free click polymerization, which yields 3,5-disubstituted polypyrazoles. nih.gov This procedure involves a sequence of two click reactions: the first is a condensation reaction of aldehydes with p-toluenesulfonylhydrazide to generate a diazo compound in situ, and the second is a click polymerization of this diazo compound with alkynes. nih.gov This approach is valued for its efficiency, producing polypyrazoles with high molecular weights and narrow molecular weight distributions in high yields. nih.govresearchgate.net

The 1,3-dipolar cycloaddition of bisdiazo compounds to bisalkynes under thermal conditions presents a catalyst-free route to polypyrazoles. rsc.orgrsc.org This method has been shown to produce polymers with molecular weights ranging from 6,500 to 9,300 g/mol and good thermal stability, with a 5% weight loss occurring at temperatures above 298 °C. rsc.orgrsc.org The resulting polypyrazoles can be further utilized, for instance, by coordinating with copper sulfate to form porous complexes that act as reusable catalysts in other chemical reactions. rsc.orgrsc.org

Furthermore, the electropolymerization of substituted aminopyrazole derivatives has been explored as a method to produce electrically conducting polypyrazoles. google.com This technique involves a monomer activation step through base-mediated conversion of the protonated pyrazole ring nitrogen to an amine salt, followed by polymerization. google.com

Although not a direct polymerization of the pyrazole ring itself, ring-opening polymerization (ROP) has been utilized where pyrazole-containing ligands are part of metal complexes that initiate the polymerization of other monomers, such as lactides. scielo.org.za This demonstrates the integration of the pyrazole moiety into polymer chains, which can influence the properties of the final material. scielo.org.za

The table below summarizes key findings from various polymerization studies on pyrazole derivatives.

| Polymerization Method | Monomers | Polymer Characteristics | Research Findings |

| Free Radical Polymerization | Styryl substituted pyrazole monomers | Thermally stable (up to 300 °C), soluble in organic solvents, exhibit Aggregation-Induced Emission Enhancement (AIEE). rsc.org | Resulting polymers function as fluorescent chemosensors for detecting explosives like picric acid. rsc.org |

| One-Pot Metal-Free Click Polymerization | Aldehydes, p-toluenesulfonylhydrazide, alkynes | High yields, high molecular weights, narrow molecular weight distribution. nih.gov | An efficient, sequential one-pot synthesis involving two click reactions. nih.gov |

| Catalyst-Free 1,3-Dipolar Cycloaddition | Bisdiazo compounds, bisalkynes | Molecular weights of 6,500–9,300 g/mol , high thermal stability (5% weight loss > 298 °C). rsc.orgrsc.org | The resulting polypyrazole-copper complex can be used as a reusable catalyst. rsc.orgrsc.org |

| Electropolymerization | Substituted aminopyrazole derivatives | Electrically conducting. google.com | Involves a monomer activation step via base-mediated conversion. google.com |

| Ring-Opening Polymerization (Initiator) | Pyrazole-ligated metal complexes, lactide monomers | Molecular weights of 813 to 9207 g/mol , narrow molecular weight distributions (1.2 to 1.6). scielo.org.za | Pyrazole-containing complexes act as effective initiators for the polymerization of lactides. scielo.org.za |

Structural Diversification Through Derivatization of 1 Methyl 5 Propan 2 Yl 1h Pyrazole

Synthesis of Novel N-Substituted Analogues

The synthesis of N-substituted pyrazole (B372694) analogues is a fundamental approach to structural diversification. While the parent compound is methylated at the N1 position, creating analogues with different N-substituents can significantly alter the molecule's properties. The –NH group of an unsubstituted pyrazole can be readily alkylated using reagents like alkyl halides, diazomethane (B1218177), or dimethyl sulfate (B86663). pharmaguideline.com

The general synthesis of 1,3,5-substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov For instance, the reaction between a β-ketoester and a substituted hydrazine is a common and efficient method. nih.govslideshare.net To generate a library of N-substituted analogues of 1-methyl-5-(propan-2-yl)-1H-pyrazole, one could start with a suitable precursor and react it with various substituted hydrazines.

Research on pyrazole derivatives has shown that varying the N1-substituent is a critical component of structure-activity relationship (SAR) studies. For example, in a series of pyrazole sulfonamides, replacing the N1-hydrogen with a substituent was found to be detrimental to a specific biological activity, highlighting the importance of this position for molecular interactions. acs.org The synthesis of a range of N-substituted pyrazoles allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Table 1: Examples of Reagents for N-Substitution of Pyrazoles

| Reagent Class | Specific Example | Resulting N-Substituent |

|---|---|---|

| Alkyl Halides | Methyl Iodide | Methyl |

| Sulfates | Dimethyl Sulfate | Methyl |

Introduction of Functional Groups at the Pyrazole C-Positions

Direct C-H functionalization of the pyrazole core is a powerful strategy for creating diverse analogues without requiring multi-step syntheses involving pre-functionalized starting materials. rsc.org The pyrazole ring has distinct reactive positions. The C4 position is generally susceptible to electrophilic substitution, while deprotonation at C3 can occur with a strong base, enabling subsequent reactions. pharmaguideline.comslideshare.net

Recent advances in transition-metal-catalyzed C-H functionalization have provided efficient methods for introducing a wide array of functional groups onto the pyrazole ring. rsc.org These reactions can form new carbon-carbon and carbon-heteroatom bonds.

Specific examples for related scaffolds include:

Halogenation: The introduction of a halogen, such as iodine, at the C3 position has been documented for 1-isopropyl-5-methyl-1H-pyrazole. nih.gov Halogenated pyrazoles serve as versatile intermediates for further modifications through cross-coupling reactions.

Formylation: Direct formylation can be achieved at the C4 position of N-substituted pyrazoles using reagents like a Vilsmeier-Haack reagent (DMF/POCl₃). ijsrset.com The resulting aldehyde, such as 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, is a valuable precursor for synthesizing more complex molecules. bldpharm.com

Sulfenylation: Copper-catalyzed reactions using elemental sulfur have been developed for the C4-sulfenylation of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones, demonstrating a direct method for forming C-S bonds at this position. researchgate.net

Table 2: C-Position Functionalization Reactions on Pyrazole Scaffolds

| Reaction | Position | Reagents | Product Type |

|---|---|---|---|

| Iodination | C3 | N-Iodosuccinimide (NIS) or other iodine sources | 3-Iodo-pyrazole |

| Formylation | C4 | Vilsmeier-Haack (DMF/POCl₃) | Pyrazole-4-carbaldehyde |

| Arylation | C3/C7 | Pd catalyst, Aryl Bromide | Aryl-substituted pyrazole |

Design and Synthesis of Pyrrazolyl-Containing Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to develop compounds with enhanced or synergistic activities. researchgate.netekb.eg The this compound moiety can be integrated into larger, more complex scaffolds, such as chromone-pyrazole and pyrazole-thiazole hybrids. nih.govnih.gov

Chromones are a class of oxygen-containing heterocyclic compounds that, like pyrazoles, exhibit a broad range of biological activities. dntb.gov.ua The synthesis of chromone-pyrazole conjugates creates structurally diverse molecules with potential for unique pharmacological profiles. Several synthetic strategies have been developed to link these two scaffolds.

One common method involves the tandem reaction of 3-formylchromones with 5-aminopyrazole derivatives. nih.gov For example, reacting a 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of a fused chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one system. nih.gov Another approach is the cycloaddition reaction of 3-(2-nitrovinyl)chromones with N-methylhydrazones, which yields 3-(1-methyl-1H-pyrazol-5-yl)chromones. nih.gov These methods could be adapted to use a precursor derived from this compound to generate novel chromone-pyrazole conjugates.

The combination of pyrazole and thiazole (B1198619) rings into a single molecular framework is of significant interest due to the diverse biological properties associated with both heterocycles. ijsrset.comekb.eg The synthesis of these hybrids often relies on established methods for thiazole ring formation, such as the Hantzsch synthesis. researchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net

To create a pyrazole-thiazole hybrid based on the this compound scaffold, one could first synthesize a key intermediate, such as a pyrazole-containing thioamide or an α-haloketone attached to the pyrazole ring. For instance, a 4-formyl-1,5-disubstituted pyrazole can be used to synthesize Schiff bases with aminothiazole derivatives, creating a direct link between the two heterocyclic systems. ijsrset.com Microwave-assisted multicomponent reactions have also been employed to efficiently synthesize pyrazole-thiazole hybrids from thiosemicarbazide, an appropriate chalcone, and a substituted 2-bromoacetophenone. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | Pyrazole ring with a methyl group at N1 and an isopropyl group at C5 |

| 3-formylchromone | Chromone ring with a formyl group at C3 |

| 5-amino-3-methyl-1H-pyrazole | Pyrazole ring with an amino group at C5 and a methyl group at C3 |

| Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | Fused heterocyclic system |

| 3-(2-nitrovinyl)chromone | Chromone ring with a 2-nitrovinyl group at C3 |

| 3-(1-methyl-1H-pyrazol-5-yl)chromone | Chromone ring linked to a pyrazole ring at C3 and C5 respectively |

| Thiazole | Five-membered heterocycle with nitrogen and sulfur atoms |

| 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | Pyrazole ring with iodine at C3, isopropyl at N1, and methyl at C5 |

| 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde | Pyrazole ring with an aldehyde at C4, isopropyl at N1, and methyl at C5 |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Bicyclic amidine base |

| N-Iodosuccinimide (NIS) | Reagent for iodination |

| Dimethylformamide (DMF) | Organic solvent |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Methyl 5 Propan 2 Yl 1h Pyrazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. It provides precise information about the chemical environment of magnetically active nuclei.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Definitive Assignment

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules or isomeric mixtures. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-methyl-5-(propan-2-yl)-1H-pyrazole, COSY would show correlations between the methine proton of the isopropyl group and the two methyl protons of the same group. It would also reveal the coupling between the protons on the pyrazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. youtube.com It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring, confirming the position of the methyl group. rsc.org Similarly, correlations between the isopropyl methine proton and the C5 carbon of the pyrazole ring would confirm the attachment of the isopropyl group. The analysis of pyrazole-based lamellarin O analogues demonstrated that the HMBC experiment was fundamental in assigning the regiochemistry of isomers. rsc.org

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton Signal | COSY Correlations | HMBC Correlations (to Carbons) |

| N-CH₃ | - | C5, C3a |

| H-3 | H-4 | C4, C5, N-CH₃ |

| H-4 | H-3 | C3, C5 |

| Isopropyl-CH | Isopropyl-CH₃ | C5, Isopropyl-CH₃ |

| Isopropyl-CH₃ | Isopropyl-CH | Isopropyl-CH, C5 |

Isomeric Differentiation by NMR

NMR spectroscopy is a powerful tool for distinguishing between isomers, which have the same molecular formula but different arrangements of atoms. oxinst.com For pyrazoles, a common isomeric challenge is determining the substitution pattern on the pyrazole ring. For instance, 1-methyl-3-(propan-2-yl)-1H-pyrazole is an isomer of this compound.

The chemical shifts of the ring protons and carbons are highly sensitive to the positions of the substituents. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to identify protons that are close in space. nih.gov For example, in this compound, a NOE would be expected between the N-methyl protons and the protons of the isopropyl group. In contrast, for the 1,3-isomer, a NOE would be observed between the N-methyl protons and the H-5 proton of the pyrazole ring. The differentiation of pyrazole isomers can also be aided by long-range ¹H-¹³C couplings observed in HMBC spectra. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis (e.g., HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern, typically induced by electron ionization (EI), would provide structural information. Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules like HCN and N₂. researchgate.net The substituents on the pyrazole ring significantly influence the fragmentation pathways. researchgate.netnih.gov For example, the isopropyl group could be lost as a propyl radical or cation. The study of prazoles and their related substances has shown that heterolytic fragmentations often occur near the linker groups. nih.gov

A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical from the isopropyl group, followed by further fragmentation of the pyrazole ring. The analysis of the fragmentation of various pyrazole derivatives has been a subject of study for decades, providing a basis for the structural characterization of new compounds in this class. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis. thermofisher.com Both techniques probe the vibrational modes of molecules, but they are based on different physical principles (absorption for FTIR and scattering for Raman), making them complementary. thermofisher.com

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the C-H stretching and bending vibrations of the methyl and isopropyl groups, as well as the C=C and C=N stretching vibrations of the pyrazole ring. The region of the spectrum corresponding to the pyrazole ring vibrations can be complex but also highly diagnostic. researchgate.net The specific frequencies of these vibrations can be influenced by the substitution pattern on the ring.

A general overview of expected vibrational bands is provided in the table below:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch | 1600-1500 |

| C=C stretch | 1500-1400 |

| C-H bend (aliphatic) | 1470-1350 |

| Ring vibrations | 1300-1000 |

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsion angles, which together define the molecular geometry and conformation. irjet.net

Analysis of Molecular Geometry and Conformation

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazole ring and the orientation of the N-methyl and isopropyl substituents relative to the ring. The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character. irjet.net The conformation of the isopropyl group, specifically the torsion angle describing its rotation relative to the pyrazole ring, would also be determined.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would be stabilized by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions. irjet.net While this compound itself may not have strong hydrogen bond donors or acceptors, analogues with different functional groups could exhibit more complex intermolecular interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of pyrazole derivatives is critically influenced by the array of intermolecular interactions they can form. In the specific case of This compound , the substitution of a methyl group at the N1 position of the pyrazole ring is a defining structural feature. This methylation prevents the formation of the strong, directional N-H···N or N-H···O hydrogen bonds that typically govern the crystal packing in 1H-unsubstituted pyrazoles, which often assemble into predictable motifs like dimers, trimers, and catemers (polymeric chains). nih.govnih.govcsic.es Consequently, the crystal structure of N-methylated pyrazoles is dictated by a landscape of weaker, yet collectively significant, non-covalent interactions.

Hydrogen Bonding: With the primary hydrogen bond donor absent, weaker hydrogen bonds become crucial in directing the molecular arrangement. The principal interactions expected for this compound and its analogues involve:

C-H···N Interactions: The sp²-hybridized nitrogen atom (N2) of the pyrazole ring serves as a hydrogen bond acceptor. The hydrogen donors are the C-H bonds from the N-methyl group, the C5-isopropyl group, and the pyrazole ring's own C-H groups. These interactions, while weaker than conventional hydrogen bonds, are significant in organizing molecules in the solid state. imedpub.comlookchem.com

Studies on related N-substituted pyrazole structures confirm the prevalence of these weak hydrogen bonds in the absence of stronger N-H donors. For instance, analysis of various pyrazole derivatives shows that C-H···O/N interactions are key players in forming supramolecular assemblies. lookchem.com

π-π Stacking: Interactions between the aromatic pyrazole rings are also expected to play a role in the crystal packing. researchgate.net However, true face-to-face π-π stacking is rare due to electrostatic repulsion. researchgate.net Instead, aromatic rings in pyrazole-containing crystal structures typically adopt one of two preferred geometries:

Parallel-Displaced (or Offset) Stacking: The rings are parallel but slipped relative to one another, maximizing attractive dispersion forces while minimizing repulsion. researchgate.net

T-shaped Stacking: The edge of one aromatic ring points towards the face of another, leading to a stabilizing interaction between the hydrogens on one ring and the π-electrons of the other.

The nature and extent of π-π stacking are highly sensitive to the substituents on the pyrazole ring. rsc.org The bulky propan-2-yl (isopropyl) group at the C5 position in this compound likely introduces significant steric hindrance, which may influence or even prevent close, parallel stacking of the pyrazole rings.

The following table summarizes the key intermolecular interactions anticipated in the crystal structure of this compound, based on findings from analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in N-Alkylated Pyrazoles |

| Weak Hydrogen Bond | C-H (Alkyl, Aryl) | N (sp²-hybridized) | C···N: ~3.2 - 3.6 | Primary directional interaction in the absence of N-H donors. |

| Weak Hydrogen Bond | C-H (Alkyl, Aryl) | π-system (Pyrazole ring) | C···π centroid: ~3.5 - 4.0 | Contributes to packing efficiency and lattice energy. |

| π-π Stacking | Pyrazole Ring (π-system) | Pyrazole Ring (π-system) | Centroid-Centroid: >3.8 | Often occurs in a parallel-displaced or T-shaped geometry; influenced by steric effects of substituents. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | N/A | Provide general, non-directional stabilization to the crystal lattice. |

Supramolecular Architecture in Crystalline Phases

The three-dimensional arrangement of molecules in the crystalline phase, or supramolecular architecture, is the result of the interplay between the various intermolecular forces discussed previously. For N-alkylated pyrazoles like This compound , the absence of strong N-H···N hydrogen bonds leads to more complex and less predictable packing motifs compared to their 1H-pyrazole counterparts. nih.govnih.gov

The crystal engineering of pyrazole-based materials shows that modifying substituents provides a route to tune these architectures. csic.es In N-methylated pyrazoles, the supramolecular structure is a delicate balance between weak C-H···N hydrogen bonds, π-π interactions, and steric demands of the substituents. lookchem.comnih.gov

Based on studies of analogous systems, several potential supramolecular architectures can be hypothesized for this compound:

Chain and Layer Formations: Molecules may link into one-dimensional chains or two-dimensional layers via networks of C-H···N interactions. The orientation of these chains and layers would be guided by the steric profile of the isopropyl and methyl groups.

Herringbone Packing: This is a common motif for aromatic compounds where π-π stacking is not the dominant interaction. Molecules arrange in a tilted, interlocking fashion, optimizing C-H···π and van der Waals contacts.

The bulky nature of the propan-2-yl group is expected to be a major determinant of the crystal packing. It may prevent the pyrazole rings from approaching closely enough for significant π-π stacking, leading to a structure dominated by steric fit and weak, dispersed C-H···N and van der Waals forces. Crystal structures of related N-alkylated pyrazolines have been shown to form mesophases driven by intermolecular hydrogen bonds despite non-ideal molecular shapes, highlighting the structure-directing capability of even weak interactions. tandfonline.com

The following table outlines potential supramolecular motifs and the primary interactions responsible for their formation in N-alkylated pyrazoles.

| Supramolecular Motif | Primary Driving Interactions | Description | Relevance to this compound |

| 1D Chains / 2D Layers | C-H···N, C-H···π | Molecules are linked head-to-tail or side-by-side through a network of weak hydrogen bonds. | A likely motif, with the bulky isopropyl group influencing the inter-chain/layer packing. |

| Herringbone | C-H···π, van der Waals | A space-efficient packing arrangement for aromatic molecules, minimizing ring-ring repulsion. | A possible architecture if direct π-π stacking is sterically hindered. |

| Discrete Dimers/Clusters | C-H···N, van der Waals | Molecules form small, isolated clusters stabilized by localized interactions. | Less common for single-ring systems but possible if specific C-H···N contacts are highly favorable. |

Computational and Theoretical Investigations of 1 Methyl 5 Propan 2 Yl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of pyrazole (B372694) derivatives. These computational methods provide detailed insights that complement and often predict experimental findings.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity and a greater ease of electronic excitation. nih.govresearchgate.net

For pyrazole systems, DFT calculations are employed to determine the energies of the HOMO and LUMO. researchgate.net This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting capability. In substituted pyrazoles, the distribution of these orbitals across the molecule reveals how different functional groups influence its electronic characteristics and reactivity. For instance, the HOMO-LUMO energy gap for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate was calculated to be -0.08657 eV, indicating high chemical reactivity. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C), and infrared (IR) vibrational frequencies. uomphysics.net These theoretical predictions are often in good agreement with experimental data, aiding in the structural confirmation and assignment of spectral bands. researchgate.netuomphysics.net

For pyrazole derivatives, theoretical calculations of NMR shielding constants can be performed and then compared with experimental spectra. uomphysics.net This is particularly useful in distinguishing between different tautomeric forms or isomers in solution. beilstein-journals.org Similarly, calculated IR spectra can help in assigning vibrational modes to specific functional groups within the molecule. uomphysics.net The correlation between theoretical and experimental values for bond lengths and angles further validates the optimized molecular geometry. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its torsional angles.

For 1-methyl-5-(propan-2-yl)-1H-pyrazole, conformational analysis would focus on the rotation around the single bond connecting the isopropyl group to the pyrazole ring. By calculating the energy at different dihedral angles, a PES can be constructed to identify the most stable (lowest energy) conformation and the rotational energy barriers. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as in a biological receptor site.

Analysis of Aromaticity and Electronic Properties of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, a feature that significantly influences its stability and reactivity. nih.gov Aromaticity can be assessed computationally using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). These calculations provide a quantitative measure of the degree of aromatic character in the pyrazole ring.

The electronic properties of the pyrazole ring, including the distribution of electron density and electrostatic potential, can also be investigated using DFT. The molecular electrostatic potential (MEP) map is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Studies on Tautomerism and Prototropic Equilibria in Pyrazole Systems

Pyrazoles that are unsubstituted on one of the ring nitrogen atoms can exhibit prototropic tautomerism, where a proton can migrate between the two nitrogen atoms. beilstein-journals.orgnih.govresearchgate.net This results in an equilibrium between two or more tautomeric forms. beilstein-journals.org The relative stability of these tautomers is influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent environment. researchgate.netresearchgate.net

Computational studies using DFT can predict the relative energies of the different tautomers, thereby determining the most stable form in the gas phase or in solution. beilstein-journals.orgresearchgate.net These calculations can also provide insights into the energy barriers for proton transfer. Comparing calculated NMR spectra for different tautomers with experimental data can help identify the predominant tautomer in solution. beilstein-journals.org In the case of this compound, the presence of the methyl group on the N1 nitrogen atom "fixes" the tautomeric form, preventing this type of annular tautomerism.

Examination of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the supramolecular structure and physical properties of molecular solids. mdpi.com In the crystal lattice of pyrazole derivatives, these interactions play a key role in the molecular packing. nih.govuomphysics.net

Computational methods can be used to analyze and quantify these weak interactions. For example, Hirshfeld surface analysis can visualize and explore intermolecular contacts in a crystal structure. uomphysics.net Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for characterizing non-covalent interactions. For this compound, computational studies could explore the potential for C-H···N or C-H···π hydrogen bonds and π-π stacking interactions between pyrazole rings in the solid state. These interactions would influence properties such as the melting point and solubility of the compound.

Interactive Data Table: Calculated Properties of Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 | - |

| 3-methyl-1-phenylpyrazole researchgate.net | -0.3316 | -0.0472 | 0.2844 | 6.178 |

| 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine researchgate.net | - | - | 4.2 | - |

Substituent Effects on Electronic and Steric Properties

The electronic and steric characteristics of the this compound molecule are fundamentally governed by the nature and position of its substituents: the methyl group at the N1 position and the isopropyl group at the C5 position. These substituents modulate the electron distribution within the pyrazole ring and create a unique three-dimensional architecture that influences the molecule's reactivity and interactions.

Electronic Effects

The electronic properties of the pyrazole ring are significantly influenced by the inductive and resonance effects of its substituents. In this compound, both the N1-methyl and the C5-isopropyl groups are classified as electron-donating groups (EDGs).

The C5-isopropyl group also contributes to the electronic profile of the molecule as an electron-donating substituent. The isopropyl group exerts a positive inductive effect (+I), pushing electron density into the pyrazole ring. This effect, combined with the contribution from the N1-methyl group, results in a more electron-rich heterocyclic system compared to unsubstituted pyrazole. The increased electron density particularly affects the basicity of the sp²-hybridized N2 atom and the nucleophilicity of the ring carbons. nih.gov

Interactive Table 1: Electronic Properties of Substituents This table summarizes the Hammett substituent constants (σ) for the methyl and isopropyl groups, quantifying their electron-donating character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| Methyl (-CH₃) | -0.07 | -0.17 | Electron-donating |

| Isopropyl (-CH(CH₃)₂) | -0.07 | -0.15 | Electron-donating |

| Data sourced from published substituent constant tables. wiredchemist.compitt.edu |

Steric Properties

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are brought into close proximity. wikipedia.org These effects are critical in determining molecular conformation and influencing reaction pathways by hindering the approach of reactants. wikipedia.org

The N1-methyl group introduces a modest level of steric bulk. While smaller than the isopropyl group, its presence is a key factor in directing the regioselectivity of certain reactions, working in concert with the C5 substituent. In the N-alkylation of unsymmetrical pyrazoles, steric factors are often more dominant than electronic factors in determining the outcome. publish.csiro.au

The C5-isopropyl group presents a more significant steric profile. The isopropyl group is substantially bulkier than a hydrogen atom and its presence at the C5 position creates considerable steric hindrance around the N1 and C5 atoms of the pyrazole ring. mdpi.com This steric bulk can affect the planarity of the molecule by influencing the torsional angles and can restrict the approach of reagents to the adjacent N1 and C4 positions. wikipedia.org Studies on substituted pyrazoles have shown that bulky groups at the C5 position can dictate the regioselectivity of electrophilic substitution and other reactions. nih.govnih.gov For instance, steric hindrance can make the less hindered positions of the ring more accessible for chemical attack. mdpi.com

The combined steric presence of the N1-methyl and C5-isopropyl groups creates a congested environment on one side of the pyrazole ring. This can influence the preferred conformation of the molecule and is a critical determinant in molecular recognition processes, such as ligand-receptor interactions. nih.gov The steric properties of substituents can be quantified using parameters like Taft's steric parameter (E_s) and A-values, which provide a measure of the substituent's size. wikipedia.org

Interactive Table 2: Steric Parameters of Substituents This table provides quantitative measures of the steric bulk associated with the methyl and isopropyl groups.

| Substituent | Taft's Steric Parameter (E_s) | A-Value (kcal/mol) | Steric Profile |

| Methyl (-CH₃) | -1.24 | 1.74 | Moderate |

| Isopropyl (-CH(CH₃)₂) | -1.71 | 2.21 | Significant |

| Data sourced from compilations of steric parameters. wiredchemist.comwikipedia.org |

Coordination Chemistry of 1 Methyl 5 Propan 2 Yl 1h Pyrazole As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazole (B372694) Derivatives

Pyrazole derivatives are highly sought-after ligands due to the ease with which their steric and electronic properties can be modified. The fundamental pyrazole ring can be functionalized at various positions, allowing for precise control over the resulting metal complex's structure and reactivity. nih.gov The presence of two adjacent nitrogen atoms within the five-membered ring is a key feature, enabling a variety of coordination modes.

Typically, pyrazole ligands coordinate to a metal center through the lone pair of the imine-type nitrogen atom, acting as a monodentate ligand. mdpi.comresearchgate.net However, upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. mdpi.comresearchgate.net This bridging capability is fundamental to the formation of polynuclear complexes.

Synthesis and Structural Characterization of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes with pyrazole ligands is typically achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Mononuclear and Polynuclear Coordination Complexes

The versatility of pyrazole ligands allows for the formation of both mononuclear and polynuclear coordination complexes. researchgate.net In mononuclear complexes , one or more pyrazole ligands coordinate to a single metal center. For instance, complexes with the general formula [M(L)xXy] (where M is a metal, L is a pyrazole ligand, X is an anion, and x and y are stoichiometric coefficients) are common. The coordination geometry around the metal in these complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion, the number of coordinated ligands, and the steric bulk of the pyrazole substituents. researchgate.net

Polynuclear complexes are formed when pyrazolate anions bridge multiple metal centers. uninsubria.it These can range from simple dinuclear complexes, where two metal ions are bridged by one or more pyrazolate ligands, to larger clusters and coordination polymers. The nature of the bridging pyrazolate and the presence of other supporting ligands play a crucial role in determining the structure and properties of these polynuclear assemblies. nih.govacs.org

| Complex Type | Metal Center(s) | Pyrazole Ligand(s) | Key Structural Features | Reference(s) |

| Mononuclear | Cu(I) | 3-(2-pyridyl)-5-phenyl-pyrazole | Tetrahedral geometry with phosphine (B1218219) co-ligands. | mdpi.com |

| Mononuclear | Cd(II), Cu(II), Fe(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral or square planar geometry with solvent molecules or anions completing the coordination sphere. | nih.gov |

| Polynuclear (Dinuclear) | Pd(II) | Pyrazolato | Bridging pyrazolate ligands connecting two palladium centers. | acs.org |

| Polynuclear (Trinuclear) | Au(I) | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Cyclic trimer with bridging pyrazolate ligands. | nih.gov |

| Polynuclear (Tetranuclear) | Au(I) | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Cyclic tetramer with a square Au4 core. | nih.govacs.org |

Role of the Isopropyl Substituent in Metal Coordination

The isopropyl group at the 5-position of 1-methyl-5-(propan-2-yl)-1H-pyrazole is expected to play a significant steric role in its coordination chemistry. Bulky substituents, such as the tert-butyl group, have been shown to influence the nuclearity of metal complexes. For example, the reaction of [AuCl(tht)] with 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole can yield either a trimeric or tetrameric gold cluster depending on the crystallization solvent. nih.govacs.org The steric hindrance from the bulky substituent can prevent the formation of higher-order polymers and favor the formation of discrete polynuclear complexes.

The isopropyl group, while less bulky than a tert-butyl group, would still be expected to create a sterically hindered environment around the coordinating nitrogen atom. This can influence the bond angles and distances within the metal's coordination sphere and may also affect the stability of the resulting complex. The steric demands of the isopropyl group could potentially favor lower coordination numbers or lead to distorted coordination geometries.

Catalytic Applications of Pyrazole-Metal Complexes in Organic Transformations

Pyrazole-metal complexes have emerged as effective catalysts in a variety of organic transformations. researchgate.netresearchgate.net The tunability of the pyrazole ligand allows for the fine-tuning of the catalyst's activity and selectivity. Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the active site of the catecholase enzyme. research-nexus.net

Furthermore, pyrazole-containing ligands have been successfully employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. researchgate.net The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is a key factor in many catalytic cycles. researchgate.net Ruthenium and iridium complexes with protic pyrazole ligands have also been investigated for their catalytic activity in transfer hydrogenation and hydrogen evolution reactions. nih.gov While specific catalytic applications of complexes derived from this compound have not been reported, the general success of pyrazole-metal complexes in catalysis suggests that its derivatives could also exhibit interesting catalytic properties.

Investigation of Metal-Ligand Bonding and Electronic Properties within Complexes

The nature of the metal-ligand bond and the electronic properties of pyrazole-metal complexes are crucial for understanding their reactivity and potential applications. Computational methods, such as Density Functional Theory (DFT), are often employed to investigate these aspects. researchgate.net

Studies on pyrazole complexes have shown that the pyrazole ring is a relatively rigid structure, with its internal geometry being little affected by coordination to different metal centers. rsc.org The coordination process primarily influences the valence angles external to the ring. rsc.org The electronic properties of the complex are influenced by both the metal and the substituents on the pyrazole ligand. For example, the introduction of electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the electron density at the metal center, thereby affecting its catalytic activity or photophysical properties. mdpi.comresearch-nexus.net

The electronic spectra of pyrazole-metal complexes provide valuable information about their electronic structure. For instance, the d-d transitions observed in the UV-Vis spectra of transition metal complexes can be used to determine the ligand field splitting energy (Dq) and the nephelauxetic ratio (β), which provide insights into the nature of the metal-ligand bond. researchgate.net

| Complex | Metal Ion | Dq (cm⁻¹) | β | Metal-Ligand Bond Character | Reference(s) |

| [Co(L)(H₂O)₂]Cl₂ | Co(II) | 1390 | 0.746 | Covalent | researchgate.net |

| [Co(L)₂]Cl₂ | Co(II) | 1403 | 0.789 | Covalent | researchgate.net |

| [Ni(L)(H₂O)₂]Cl₂ | Ni(II) | 1018 | 0.676 | Covalent | researchgate.net |

| [Ni(L)₂]Cl₂ | Ni(II) | 1020 | 0.723 | Covalent | researchgate.net |

*L = Schiff base ligand derived from 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Transformative Applications of 1 Methyl 5 Propan 2 Yl 1h Pyrazole As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The inherent reactivity and structural features of 1-methyl-5-(propan-2-yl)-1H-pyrazole make it a valuable building block in the synthesis of more intricate organic molecules, particularly those with pharmaceutical relevance. The pyrazole (B372694) core is a common feature in many biologically active compounds, and the specific substitution pattern of a methyl group at the N1 position and an isopropyl group at the C5 position can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. nih.gov

The synthesis of complex molecules often involves the functionalization of the pyrazole ring at its various positions. For instance, the presence of the isopropyl group can direct further substitutions on the ring, and the methyl group on the nitrogen atom prevents tautomerism, leading to a single, well-defined regioisomer. This predictability is crucial in multi-step syntheses.

While specific, publicly documented examples of large-scale synthesis of complex molecules directly from this compound are not extensively detailed, the general synthetic utility of the pyrazole scaffold is well-established. Pyrazole derivatives are key intermediates in the preparation of a variety of therapeutic agents. nih.goveurjchem.com For example, the synthesis of pyrazole-containing drugs often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by further modifications. nih.gov The principles of these synthetic strategies can be applied to this compound to generate novel and complex molecular entities.

Table 1: Examples of Complex Organic Molecules Derived from Pyrazole Intermediates

| Compound Name | Therapeutic Area | Role of Pyrazole Core |

| Celecoxib | Anti-inflammatory | Central scaffold for COX-2 inhibition |

| Rimonabant | Anti-obesity (withdrawn) | Core structure for cannabinoid receptor antagonism |

| Sildenafil | Erectile dysfunction | Part of the fused pyrazolo[4,3-d]pyrimidinone ring system |

| Fezolamide | Antidepressant | Key structural component |

This table showcases examples of complex molecules where a pyrazole ring is a fundamental part of the structure, illustrating the potential of pyrazole intermediates in drug discovery.

Role in the Development of Agrochemical Intermediates

The pyrazole moiety is a prominent feature in a significant number of modern agrochemicals, including herbicides and fungicides. The unique biological activities associated with pyrazole-containing compounds have driven extensive research into their synthesis and application in crop protection. 1-methyl-5-hydroxypyrazole, a related compound, is a known intermediate in the synthesis of pyrazole-based herbicides. google.comgoogle.com This highlights the potential of substituted 1-methyl-pyrazoles, such as this compound, as precursors for novel agrochemical agents.

The development of new herbicides and fungicides often relies on the modification of existing scaffolds to enhance efficacy, selectivity, and environmental profile. The substitution pattern of this compound can be strategically utilized to synthesize new active ingredients. For instance, derivatives of this compound could be explored for their herbicidal activity, potentially targeting specific enzymes in weeds. nih.gov Similarly, its use as a precursor for fungicides is a promising area of research, as many commercial fungicides contain a pyrazole core.

Research has shown that quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety exhibit significant herbicidal activity against barnyard grass. nih.gov This demonstrates the value of incorporating substituted pyrazole rings into agrochemical design. While direct synthesis of a commercial agrochemical from this compound is not explicitly documented in the provided search results, its structural similarity to known agrochemical intermediates suggests its potential in this field.

Table 2: Examples of Agrochemicals Featuring a Pyrazole Core

| Agrochemical | Type | Mode of Action |

| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI), inhibits mitochondrial respiration |

| Fipronil | Insecticide | GABA-gated chloride channel blocker |

| Quinclorac | Herbicide | Auxin mimic, disrupts cell growth |

| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

This table provides examples of successful agrochemicals that incorporate a pyrazole ring, underscoring the importance of pyrazole intermediates in the agricultural sector.

Contribution to Material Science Research through Novel Chemical Structures

The application of pyrazole derivatives extends beyond the life sciences into the realm of material science. The ability of pyrazoles to form stable complexes with metal ions and to participate in polymerization reactions makes them attractive building blocks for novel materials with unique properties. While specific research on the use of this compound in material science is not widely available, the general principles of pyrazole chemistry suggest its potential contributions.